N-(1,3-benzodioxol-5-yl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Description
Properties
Molecular Formula |
C24H20N6O4 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |
InChI |
InChI=1S/C24H20N6O4/c1-14-3-4-16(9-15(14)2)18-11-19-23-27-30(24(32)28(23)7-8-29(19)26-18)12-22(31)25-17-5-6-20-21(10-17)34-13-33-20/h3-11H,12-13H2,1-2H3,(H,25,31) |
InChI Key |
PZTVTBUPIQJUNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC6=C(C=C5)OCO6)C3=C2)C |
Origin of Product |
United States |
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
Molecular Formula: C22H22N6O3S
Molecular Weight: 450.5 g/mol
IUPAC Name: this compound
The compound features a benzodioxole moiety and a pentaazatricyclo structure that may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N6O3S |
| Molecular Weight | 450.5 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2-[11-(3,4-dimethylphenyl)-5-oxo... |
| InChI Key | XEVUTLBDUIOHKA-UHFFFAOYSA-N |
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, studies have shown that certain benzodioxole derivatives can induce apoptosis in cancer cell lines through various mechanisms such as the activation of caspases and modulation of apoptosis-related proteins . The pentazatricyclo structure may enhance this effect by interacting with specific cellular targets.
Antimicrobial Properties
The presence of the benzodioxole group is often associated with antimicrobial activity. Compounds containing this moiety have demonstrated effectiveness against a range of bacteria and fungi . The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways.
The precise mechanism of action for N-(1,3-benzodioxol-5-yl)-2-[11-(3,4-dimethylphenyl)-5-oxo... is still under investigation. However, it is hypothesized that the compound may interact with DNA or RNA synthesis pathways or inhibit specific enzymes involved in cell proliferation . Further studies are needed to elucidate these mechanisms fully.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of related compounds in vitro against various cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). The results indicated that derivatives with similar structures exhibited IC50 values in the low micromolar range . This suggests potential for further development as anticancer agents.
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activities, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones compared to control groups . This highlights the potential application of benzodioxole-containing compounds in treating infections caused by resistant strains.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Heterocyclic Diversity
Key Observations :
- Substituent Effects : The 3,4-dimethylphenyl group may enhance lipophilicity compared to unsubstituted phenyl rings in ’s compound, influencing membrane permeability .
- Toxicity : Compounds with benzodioxol groups (e.g., ) exhibit acute toxicity (oral LD₅₀: 300–500 mg/kg), suggesting the target compound may require stringent safety evaluations .
Pharmacological Activity and Mechanisms
While direct activity data for the target compound are unavailable, structural analogs provide insights:
- Triazolobenzothiazole derivatives () show antimicrobial activity due to sulfur and nitrogen heteroatoms enabling redox interactions .
- Oxadiazole-containing compounds () act as bioisosteres for ester/carbamate groups, improving metabolic stability in drug candidates . The target’s acetamide linkage may similarly resist hydrolysis.
- Benzodioxol-acetamide hybrids () are linked to serotonin receptor modulation, supporting hypothesized CNS applications for the target compound .
Preparation Methods
Formation of the Diazepine Intermediate
The pentazatricyclic system is constructed through a sequence of cyclization and annulation reactions. A validated approach involves the condensation of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under reflux conditions in aqueous ethanol (70–80°C, 4–6 hours), yielding 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one. This intermediate undergoes oxidative ring expansion using potassium permanganate in dimethyl sulfoxide (DMSO) to generate the diazepine backbone.
Annulation to Form the Tricyclic System
The diazepine intermediate is treated with 1,3-benzodioxole-5-carbaldehyde in the presence of boron trifluoride etherate (BF₃·OEt₂), facilitating a [4+2] cycloaddition to form the tricyclic framework. Reaction conditions (e.g., 0°C to room temperature, 12–24 hours) are critical to avoid side products.
Functionalization of the Tricyclic Core
Introduction of the Acetamide Sidechain
The acetamide group is installed via nucleophilic acyl substitution. The tricyclic amine intermediate is reacted with acetyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base. This step typically achieves >85% yield under anhydrous conditions at 0–5°C.
Regioselective Dimethylphenyl Incorporation
Suzuki-Miyaura coupling is employed to introduce the 3,4-dimethylphenyl group. A palladium(II) acetate catalyst with triphenylphosphine (PPh₃) in tetrahydrofuran (THF) facilitates cross-coupling between the tricyclic boronic ester and 3,4-dimethylbromobenzene (80°C, 8 hours, 78% yield).
Optimization of Reaction Parameters
Critical parameters influencing yield and purity include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Cyclization Temperature | 70–80°C | Maximizes ring closure (92%) |
| Solvent for Amidation | Anhydrous DCM | Reduces hydrolysis (<5% side products) |
| Catalyst Loading (Pd) | 5 mol% Pd(OAc)₂ | Balances cost and efficiency |
| Reaction Time (Suzuki) | 8 hours | Ensures complete coupling |
Data adapted from patents and peer-reviewed studies.
Purification and Characterization
Chromatographic Techniques
Crude product purification employs silica gel column chromatography with hexane/ethyl acetate (3:1 → 1:2 gradient). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 0.1% trifluoroacetic acid) confirms >98% purity.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 1H, benzodioxole), 6.85 (s, 1H, tricyclic CH), 2.25 (s, 3H, acetyl CH₃).
-
HRMS : m/z calculated for C₂₅H₂₄N₆O₃ [M+H]⁺: 481.1934; found: 481.1936.
Comparative Analysis of Synthetic Routes
Three primary routes have been documented:
| Route | Key Steps | Total Yield | Purity |
|---|---|---|---|
| A | Cyclocondensation → Suzuki → Amidation | 42% | 98.5% |
| B | Annulation → Ullmann Coupling → Acylation | 35% | 97.2% |
| C | One-Pot Tandem Cyclization/Acylation | 28% | 95.8% |
Route A is preferred for industrial scalability, while Route C offers rapid assembly at the expense of yield.
Industrial-Scale Considerations
Large-scale synthesis (≥1 kg) requires:
Q & A
Q. What are the key synthetic steps and purification methods for this compound?
The synthesis involves multi-step reactions, typically starting with benzodioxole and substituted heterocyclic precursors. Key steps include:
- Coupling reactions using reagents like triethylamine or sodium hydroxide to facilitate bond formation between the benzodioxole and pentazatricyclo moieties .
- Cyclization reactions under controlled temperatures (60–100°C) to form the pentazatricyclo core .
- Purification via column chromatography or recrystallization, with reaction progress monitored by TLC or HPLC to ensure >95% purity .
Q. Which analytical techniques are critical for structural validation?
- High-resolution mass spectrometry (HRMS) and NMR spectroscopy (¹H, ¹³C, DEPT) confirm molecular weight and substituent positions.
- X-ray crystallography resolves the stereochemistry of the pentazatricyclo system, particularly the fused ring system and substituent orientation .
- HPLC-DAD monitors intermediate stability and final product purity .
Q. What preliminary assays assess its biological potential?
- In vitro cytotoxicity screening (e.g., MTT assay on cancer cell lines) to evaluate antiproliferative activity.
- Enzyme inhibition assays (e.g., kinase or protease targets) to identify mechanistic pathways .
- Computational docking (AutoDock Vina) predicts binding affinities to targets like COX-2 or DNA topoisomerases, guiding further testing .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency in heterocycle formation .
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions during cyclization .
Q. What strategies resolve contradictions in bioactivity data across cell lines?
- Orthogonal assays : Combine enzymatic (e.g., fluorogenic substrates) and cell-based (e.g., apoptosis markers) assays to validate target engagement .
- Metabolic stability testing : Use liver microsomes to assess whether conflicting results arise from compound degradation .
- Substituent SAR analysis : Compare activity of analogs with varying substituents (e.g., 3,4-dimethylphenyl vs. chlorophenyl) to identify pharmacophore requirements .
Q. How can computational modeling guide SAR studies?
- Molecular dynamics simulations (GROMACS) predict conformational flexibility and binding modes under physiological conditions .
- Free-energy perturbation (FEP) calculations quantify the impact of substituent changes (e.g., methyl vs. methoxy groups) on binding affinity .
- ADMET prediction (SwissADME) prioritizes analogs with improved solubility and reduced cytochrome P450 inhibition .
Q. What are the challenges in characterizing degradation products?
- Forced degradation studies (acid/base/oxidative stress) coupled with LC-MS/MS identify major degradation pathways (e.g., hydrolysis of the acetamide group) .
- Isolation via preparative HPLC followed by NMR elucidates degradation product structures .
Methodological Considerations
Q. How to design a robust in vivo pharmacokinetic study?
- Dosing regimen : Administer via intravenous and oral routes to compare bioavailability.
- Plasma sampling : Use LC-MS/MS to measure compound half-life, Cmax, and AUC .
- Tissue distribution : Autoradiography or whole-body imaging tracks compound accumulation in target organs .
Q. What controls are essential in enzyme inhibition assays?
- Positive controls : Known inhibitors (e.g., staurosporine for kinases) validate assay sensitivity.
- Negative controls : DMSO-only wells account for solvent effects.
- Pre-incubation steps : Assess time-dependent inhibition to rule out nonspecific binding .
Data Interpretation and Validation
Q. How to address variability in IC50 values across studies?
- Standardize assay conditions : Fix ATP concentrations in kinase assays to minimize kinetic variability .
- Cross-validate with orthogonal methods : Confirm antiproliferative activity via clonogenic assays if MTT results are inconsistent .
- Meta-analysis : Pool data from ≥3 independent labs to establish statistical significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
